4-Methyl-2-vinyl-1,3-dioxolane
Overview
Description
4-Methyl-2-vinyl-1,3-dioxolane is an organic compound with the molecular formula C6H10O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes and ketones. This compound is characterized by a five-membered ring containing two oxygen atoms and a vinyl group attached to the second carbon atom. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-vinyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ acetal exchange processes with ethyl orthoformate and 1,3-propanediol are common .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-vinyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The vinyl group allows for substitution reactions with nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine (Py).
Reduction: H2/Ni, H2/Rh, and sodium borohydride (NaBH4).
Substitution: Organolithium reagents, Grignard reagents, and enolates.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
4-Methyl-2-vinyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-vinyl-1,3-dioxolane involves its ability to form stable cyclic acetals, protecting carbonyl groups from unwanted reactions during chemical transformations. The compound interacts with molecular targets through its vinyl group, allowing for various addition and substitution reactions . The pathways involved include radical vinylation and acetalization .
Comparison with Similar Compounds
2-Methyl-2-vinyl-1,3-dioxolane: Similar structure but with a methyl group at the second position.
4-Methyl-2-pentyl-1,3-dioxolane: Contains a pentyl group instead of a vinyl group.
1,3-Dioxane derivatives: Six-membered ring analogs with similar chemical properties.
Uniqueness: 4-Methyl-2-vinyl-1,3-dioxolane is unique due to its five-membered ring structure with a vinyl group, providing distinct reactivity and stability compared to its six-membered ring analogs and other substituted dioxolanes .
Properties
IUPAC Name |
2-ethenyl-4-methyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-6-7-4-5(2)8-6/h3,5-6H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIDUFCVXOXJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947021 | |
Record name | 2-Ethenyl-4-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2421-07-0 | |
Record name | 2-Ethenyl-4-methyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2421-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 4-methyl-2-vinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethenyl-4-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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